REACTION_CXSMILES
|
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].I[C:10]1[CH:22]=[CH:21][C:13]([CH2:14][CH:15]2[CH2:19][CH2:18][CH2:17][C:16]2=[O:20])=[CH:12][CH:11]=1>C1COCC1>[C:1]([C:10]1[CH:22]=[CH:21][C:13]([CH2:14][CH:15]2[CH2:19][CH2:18][CH2:17][C:16]2=[O:20])=[CH:12][CH:11]=1)#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C#CCCCCCC
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(CC2C(CCC2)=O)C=C1
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 6 hrs
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried 25 mL flask
|
Type
|
CUSTOM
|
Details
|
After degassing for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
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Details
|
2 mL triethylamine, 5 mg of CuI and 10 mg of Pd(PPh3)4 were added under N2 protection
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo and residue
|
Type
|
CUSTOM
|
Details
|
to give 1.25 g (93%) as a yellow oil
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C(#CCCCCCC)C1=CC=C(CC2C(CCC2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |